2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole chemical properties and CAS number
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole chemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS No. 22815-99-2). The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, associated with a wide array of biological activities.[1] This document collates available data on the target molecule and related structures to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. Due to a lack of specific experimental data for the title compound in readily accessible literature, this guide also presents generalized experimental protocols and representative data from closely related analogs to facilitate further research and investigation.
Chemical Properties and Identification
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a small molecule containing a central 1,3,4-oxadiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 5-position.
| Property | Value | Source(s) |
| CAS Number | 22815-99-2 | [2] |
| Molecular Formula | C₉H₇N₃O₃ | [2] |
| Molecular Weight | 205.17 g/mol | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| InChI Key | GYXVCRNXNQDIMC-UHFFFAOYSA-N | |
| SMILES | CC1=NN=C(O1)C2=CC=C(--INVALID-LINK--[O-])C=C2 |
Note: Quantitative physical properties such as melting point, boiling point, and density are not consistently reported in available chemical databases.
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol outlines a common method for the synthesis of 1,3,4-oxadiazole derivatives, which can be adapted for the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The key steps involve the formation of a hydrazide, followed by acylation and subsequent cyclization.
Step 1: Synthesis of 4-Nitrobenzohydrazide
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A mixture of methyl 4-nitrobenzoate (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol is refluxed for 4-6 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.
Step 2: Synthesis of N'-Acetyl-4-nitrobenzohydrazide
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To a solution of 4-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0-5 °C.
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The reaction mixture is then stirred at room temperature for 2-4 hours.
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The mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give N'-acetyl-4-nitrobenzohydrazide.
Step 3: Cyclodehydration to form 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
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N'-Acetyl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[3]
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When using phosphorus oxychloride, the mixture is typically refluxed for 2-3 hours.
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After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or potassium carbonate solution).
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The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the final product.
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. Below is a table of expected spectral data based on closely related analogs.[4][5]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.3-8.5 (d, 2H, Ar-H ortho to NO₂), ~8.1-8.3 (d, 2H, Ar-H meta to NO₂), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~165 (C=N of oxadiazole), ~163 (C=N of oxadiazole), ~150 (C-NO₂ of phenyl ring), ~130 (quaternary C of phenyl ring), ~128 (CH of phenyl ring), ~124 (CH of phenyl ring), ~11 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3100 (Ar C-H), ~1610 (C=N), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1250 (C-O-C of oxadiazole) |
Disclaimer: The spectral data presented are predicted values based on structurally similar compounds and should be confirmed by experimental analysis of the target molecule.
Biological Activity and Potential Applications
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The presence of the nitroaromatic moiety can also contribute to biological activity.
While specific biological data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is limited in the public domain, based on the activities of related compounds, it could be a candidate for screening in various biological assays. For instance, many nitrophenyl-substituted oxadiazoles have been investigated for their antimicrobial and anticancer activities.[7][8]
Potential Signaling Pathways
The biological effects of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. For example, some oxadiazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), lipoxygenase, and various kinases involved in cell proliferation and inflammation. The diagram below illustrates a generalized workflow for screening the biological activity of a novel 1,3,4-oxadiazole derivative.
Conclusion
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical entity with a well-defined structure and CAS number. While specific experimental data on its physical properties and biological activity are not extensively documented in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests its potential as a subject for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of this compound, leveraging data from related structures to propose synthetic routes and potential areas of biological screening. Further experimental work is necessary to fully characterize its chemical and pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
